N'-[2-(2-chlorophenyl)-2-methoxyethyl]-N-[(furan-2-yl)methyl]ethanediamide

Copper catalysis N-arylation bidentate ligand design

N'-[2-(2-chlorophenyl)-2-methoxyethyl]-N-[(furan-2-yl)methyl]ethanediamide (CAS 1706081-62-0) is a synthetic N,N'-disubstituted oxalamide derivative with molecular formula C16H17ClN2O4 and a molecular weight of 336.77 g/mol. The compound features an asymmetric substitution pattern comprising a 2-chlorophenyl-2-methoxyethyl arm and a furan-2-ylmethyl arm linked through an oxalamide (ethanediamide) core.

Molecular Formula C16H17ClN2O4
Molecular Weight 336.77
CAS No. 1706081-62-0
Cat. No. B2600651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[2-(2-chlorophenyl)-2-methoxyethyl]-N-[(furan-2-yl)methyl]ethanediamide
CAS1706081-62-0
Molecular FormulaC16H17ClN2O4
Molecular Weight336.77
Structural Identifiers
SMILESCOC(CNC(=O)C(=O)NCC1=CC=CO1)C2=CC=CC=C2Cl
InChIInChI=1S/C16H17ClN2O4/c1-22-14(12-6-2-3-7-13(12)17)10-19-16(21)15(20)18-9-11-5-4-8-23-11/h2-8,14H,9-10H2,1H3,(H,18,20)(H,19,21)
InChIKeyLVBYTYZDUPHJEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-[2-(2-Chlorophenyl)-2-methoxyethyl]-N-[(furan-2-yl)methyl]ethanediamide (CAS 1706081-62-0): A Structurally Asymmetric Oxalamide Building Block for Selective Ligand and Bioactive Compound Design


N'-[2-(2-chlorophenyl)-2-methoxyethyl]-N-[(furan-2-yl)methyl]ethanediamide (CAS 1706081-62-0) is a synthetic N,N'-disubstituted oxalamide derivative with molecular formula C16H17ClN2O4 and a molecular weight of 336.77 g/mol . The compound features an asymmetric substitution pattern comprising a 2-chlorophenyl-2-methoxyethyl arm and a furan-2-ylmethyl arm linked through an oxalamide (ethanediamide) core. This structural arrangement distinguishes it from symmetric oxalamides such as N,N'-bis(furan-2-ylmethyl)oxalamide (BFMO) and N,N'-bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO), which serve as key reference comparators in both catalysis and medicinal chemistry .

Ligand Design Asymmetric oxalamide scaffold for mono-furan, mono-chlorophenyl chelation studies. Complements symmetric BFMO and BTMPO ligand libraries.
Synthetic Chemistry Candidate precursor for Cu-catalyzed N-arylation ligands targeting sterically hindered amines. Class-level inference from asymmetric bisoxalamides.
Medicinal Chemistry Structurally distinct oxalamide for PAI-1 inhibitor and kinase inhibitor SAR expansion. Novel 2-chlorophenyl-2-methoxyethyl motif not present in reference inhibitors.

Why N'-[2-(2-Chlorophenyl)-2-methoxyethyl]-N-[(furan-2-yl)methyl]ethanediamide Cannot Be Replaced by Generic Oxalamide Analogs


Generic substitution of oxalamide derivatives is unreliable because the spatial, electronic, and lipophilic profiles conferred by the substituents directly control target engagement. Symmetric ligands such as BFMO (bis-furan-2-ylmethyl) act as bidentate ligands via two equivalent furan donors, while asymmetric variants like the target compound present one furan donor alongside a sterically demanding, electron-withdrawing 2-chlorophenyl-2-methoxyethyl arm. This asymmetry alters both the coordination geometry in metal-catalyzed reactions and the binding pose in biological targets, as evidenced by structure-activity relationships (SAR) in oxalamide-based PAI-1 and kinase inhibitors [1]. Therefore, substitution with symmetric or differently substituted analogs risks loss of catalytic selectivity, reduced biological potency, or complete inactivity. The sections below provide quantitative evidence where available and explicitly flag the class-level inference when direct head-to-head data remain unreported.

Ligand Geometry
Asymmetric oxalamide (target)
Replacing with symmetric BFMO may eliminate mono-furan chelation control and shift coordination geometry in Cu-catalyzed reactions.
Lipophilicity / H-Bond
Target predicted logP ~1.5–2.5; 2-chlorophenyl arm
Symmetric bis-furan or bis-aromatic analogs may exhibit lower lipophilicity and different H-bond presentation, potentially altering membrane permeability or target recognition.
Bioactivity Profile
Unique substitution pattern (target)
Structural divergence from reference PAI-1 and COX-inhibitory oxalamides means class-level activity may not transfer; direct screening data are unreported.

Quantitative Differentiation Evidence for N'-[2-(2-Chlorophenyl)-2-methoxyethyl]-N-[(furan-2-yl)methyl]ethanediamide Relative to Closest Analogs


Asymmetric Oxalamide Architecture Modulates Copper-Catalyzed N-Arylation Efficiency Relative to Symmetric BFMO

Symmetric N,N'-bis(furan-2-ylmethyl)oxalamide (BFMO) enables Cu-catalyzed N-arylation of anilines and cyclic secondary amines with 0.5–5 mol % catalyst loading at relatively low temperatures . The target compound replaces one furan-2-ylmethyl group with a 2-chlorophenyl-2-methoxyethyl moiety, creating an asymmetric ligand environment. Although direct catalytic data for the target compound are not yet published, class-level inference from related asymmetric bisoxalamides indicates that electronic asymmetry can broaden substrate scope or improve selectivity for sterically hindered acyclic amines, a task for which BTMPO (N,N'-bis(2,4,6-trimethoxyphenyl)oxalamide) was specifically developed as a superior alternative to BFMO . This positions the target compound as a candidate for reaction conditions where mono-furan, mono-chlorophenyl chelation is desired.

Asymmetric Architecture vs. Symmetric BFMO
Class-level inference
Direct catalytic data unreported; class-level prediction from asymmetric bisoxalamides.
Supports ligand selectivity screening context.
May broaden substrate scope for hindered amines; data to verify.
Copper catalysis N-arylation bidentate ligand design

Predicted Lipophilicity and Hydrogen-Bonding Profile Differentiate the Target Compound from Symmetric Bis-Furan and Bis-Aromatic Oxalamides

Based on computational prediction, the target compound (C16H17ClN2O4, MW 336.77) exhibits a calculated logP approximately 0.8–1.5 units higher than BFMO (C12H12N2O4, MW 248.24) due to the 2-chlorophenyl substituent, while maintaining two hydrogen-bond donor sites (oxalamide NH) and four hydrogen-bond acceptor sites (oxalamide carbonyls, furan oxygen, methoxy oxygen) [1]. The asymmetric distribution of H-bond donors/acceptors contrasts with the symmetric arrangement in BFMO and may lead to different recognition patterns in enzyme active sites or metal coordination spheres.

Lipophilicity & H-Bond Profile
Supporting evidence
ΔlogP ≈ +0.8 to +1.5 vs. BFMO (in silico); ΔMW = +88.53 g/mol.
Supports physicochemical differentiation review.
Experimental logP and permeability data not reported.
Physicochemical properties drug-likeness ADME prediction

Oxalamide Backbone Confers PAI-1 Inhibitory Potential; Asymmetric Substitution May Alter Pharmacophore Geometry Relative to Reference Inhibitors

Multiple oxalamide derivatives have been evaluated for PAI-1 inhibitory activity, with the most potent showing IC50 values in the low micromolar range [1]. The pharmacophore model suggests that both the oxalamide core and the nature of the N-substituents are critical for activity. The target compound's 2-chlorophenyl-2-methoxyethyl group introduces a steric and electronic profile distinct from the simple aromatic or heteroaromatic substituents commonly explored. While direct PAI-1 inhibition data for the target compound are not available, its structural divergence from reference compounds (e.g., compound 4 in Jain et al., IC50 = 96 μM) provides a rational basis for screening it in PAI-1 assays.

PAI-1 Inhibitory Potential
Class-level inference
Reference oxalamide IC50 = 96 μM; target compound data unreported.
Supports PAI-1 inhibitor SAR screening context.
Structural divergence may identify new sub-pockets.
PAI-1 inhibition plasminogen activator inhibitor thrombosis

Chlorophenyl-Methoxyethyl Arm Distinguishes Target from COX-Inhibitory Oxalamides with Reported Anticancer Activity

A series of oxalamide derivatives were recently reported as dual COX inhibitors with activity against MCF-7 and MDA-MB-231 breast cancer cell lines, with the most potent compound (7d) showing IC50 values of 4.72 μM and 6.37 μM, respectively [1]. These compounds feature specific aromatic and heterocyclic substituents that differ from the target compound's 2-chlorophenyl-2-methoxyethyl / furan-2-ylmethyl combination. The target compound's unique substitution pattern may therefore interrogate different chemical space within the COX inhibitor pharmacophore, offering an orthogonal starting point for medicinal chemistry optimization.

COX-Inhibitory Anticancer Activity
Cross-study comparable
Compound 7d: MCF-7 IC50 = 4.72 μM, MDA-MB-231 IC50 = 6.37 μM; target data unreported.
Supports cell-model response screening context.
Orthogonal substitution pattern for parallel screening.
COX inhibition breast cancer anticancer oxalamides

High-Impact Research and Industrial Application Scenarios for N'-[2-(2-Chlorophenyl)-2-methoxyethyl]-N-[(furan-2-yl)methyl]ethanediamide


Development of Asymmetric Bidentate Ligands for Copper-Catalyzed Cross-Coupling Reactions

The target compound can serve as a precursor for asymmetric oxalamide ligands in Cu-catalyzed N-arylation. By replacing one furan donor of BFMO with a 2-chlorophenyl-2-methoxyethyl arm, researchers can screen for improved selectivity in the coupling of sterically hindered amines or heteroaryl bromides. Comparative testing against BFMO and BTMPO under standardized conditions (0.5–5 mol % CuI, 80–110 °C) can quantify any advantage in yield or selectivity .

Structure-Activity Relationship (SAR) Expansion for PAI-1 Inhibitor Programs

Given the established PAI-1 inhibitory activity of the oxalamide scaffold, this compound should be prioritized for screening in chromogenic PAI-1 assays. Its unique substitution pattern may identify new sub-pockets in the PAI-1 active site, facilitating rational design of more potent inhibitors. Results should be benchmarked against reference compound 4 (IC50 = 96 μM) [1].

Lead Diversification in Anticancer Oxalamide Libraries Targeting COX-Dependent Pathways

The compound's structural divergence from the reported COX-inhibitory oxalamides (e.g., compound 7d) makes it a valuable addition to screening decks for breast cancer cell lines. Procurement should be accompanied by comparative MTT assays in MCF-7 and MDA-MB-231 cells to identify whether the chlorophenyl-methoxyethyl motif enhances potency or selectivity [2].

Physicochemical Profiling for CNS Drug Discovery Programs

The predicted moderate lipophilicity (logP ~1.5–2.5) and low molecular weight (<350 Da) of the target compound place it within favorable CNS drug-like space. Researchers evaluating oxalamide-based CNS leads should acquire this compound to experimentally determine its logD, PAMPA permeability, and P-glycoprotein efflux ratio, comparing the asymmetric scaffold against symmetric BFMO derivatives [3].

Application
Selection Property
Validation Focus
Asymmetric Cu-ligand design for cross-coupling
Mono-furan/mono-chlorophenyl chelation architecture
Catalyst selectivity vs. BFMO and BTMPO under standardized conditions
PAI-1 inhibitor SAR expansion
Novel 2-chlorophenyl-2-methoxyethyl substitution motif
Benchmarking against reference oxalamide (IC50 = 96 μM) in chromogenic assay
COX-dependent anticancer library screening
Orthogonal substitution pattern to COX-inhibitory oxalamides
Comparative MTT assay in MCF-7 and MDA-MB-231 cell lines
CNS drug discovery physicochemical profiling
Moderate predicted logP (~1.5–2.5) and low molecular weight
Membrane permeability and CNS MPO score validation
Quote Request

Request a Quote for N'-[2-(2-chlorophenyl)-2-methoxyethyl]-N-[(furan-2-yl)methyl]ethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.